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Compound of Interest

Compound Name: Roginolisib hemifumarate

Cat. No.: B11927587 Get Quote

This document provides a comprehensive technical overview of Roginolisib (IOA-244)

hemifumarate, a first-in-class allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ),

for its application in uveal melanoma (UM) research. It consolidates key preclinical concepts

and clinical findings, details relevant experimental protocols, and visualizes the underlying

biological pathways and workflows.

Core Concept: Targeting a "Cold" Tumor
Microenvironment
Uveal melanoma is the most common primary intraocular malignancy in adults. Over 90% of

cases are driven by mutually exclusive activating mutations in the G protein-coupled receptor

(GPCR) alpha subunits, GNAQ or GNA11.[1][2] These mutations constitutively activate

downstream signaling pathways, including the PI3K/AKT pathway, promoting tumor cell

survival and proliferation.[3][4] Unlike cutaneous melanoma, uveal melanoma has a low tumor

mutational burden and a highly immunosuppressive tumor microenvironment, rendering it

largely unresponsive to conventional checkpoint inhibitor therapies.[5][6]

Roginolisib is a novel, orally dosed, non-ATP competitive allosteric modulator of PI3Kδ.[7][8] Its

mechanism is twofold: it is designed to directly inhibit tumor cell growth and, crucially, to

reverse the immunosuppressive microenvironment. It achieves this by selectively inhibiting

PI3Kδ, an isoform highly expressed in immune cells, leading to a reduction in regulatory T cells

(Tregs) and an increase in the activity of cytotoxic T cells, thus making the tumor more

susceptible to an immune attack.[9][10]
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Mechanism of Action and Signaling Pathway
Mutations in GNAQ/GNA11 lead to the constitutive activation of Gαq signaling. This activates

Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC) and the

Ras/Raf/MEK/ERK (MAPK) pathway. Concurrently, this cascade stimulates the

PI3K/AKT/mTOR pathway, a critical driver of cell survival and proliferation. Roginolisib

selectively inhibits the delta isoform of PI3K, which not only impacts tumor cell signaling but

also plays a key role in modulating the immune landscape. By inhibiting PI3Kδ in immune cells,

Roginolisib decreases the function and prevalence of immunosuppressive Tregs and enhances

the anti-tumor activity of CD8+ cytotoxic T cells.[4][5][9]
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Caption: Roginolisib's dual mechanism in uveal melanoma.

Preclinical Research Data
While specific preclinical data for Roginolisib in uveal melanoma cell lines and xenograft

models are not extensively published, research in other cancer types provides insight into its

activity and the methodologies used for its evaluation.[11]
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In Vitro Activity
Studies in B- and T-cell lymphoma cell lines demonstrate that Roginolisib's anti-proliferative

effect correlates with PIK3CD (the gene encoding PI3Kδ) expression levels.[11]

Cell Line Type Assay Type Endpoint Result Reference

B- and T-cell

Lymphoma

Proliferation

Assay (MTT)

Growth Inhibition

(AUC)

Heterogeneous

response

correlated with

PIK3CD

expression

[11]

Mouse Whole

Blood

pAkt Inhibition

Assay
IC50 463 nmol/L [11]

In Vivo Activity
In syngeneic mouse models, Roginolisib has been shown to sensitize tumors to anti-PD-1

therapy by remodeling the tumor microenvironment.[11]

Model Treatment Key Finding Reference

CT26 Colorectal
Roginolisib + anti-PD-

1

Enhanced anti-tumor

activity
[11]

Lewis Lung

Carcinoma

Roginolisib + anti-PD-

1

Enhanced anti-tumor

activity
[11]

A20 Lymphoma
Roginolisib + anti-PD-

1

Enhanced anti-tumor

activity
[11]

Clinical Research Data
Roginolisib has been evaluated in the Phase 1 DIONE-01 study and is currently under

investigation in the randomized Phase 2 OCULE-01 study for metastatic uveal melanoma.[3][8]

[10]
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Clinical Trial Designs

Study ID Phase Design
Patient
Populatio
n

Treatmen
t Arms

Primary
Endpoint

Referenc
e

DIONE-01

(NCT0432

8844)

1

Dose-

escalation

and cohort

expansion

Pretreated

solid

tumors,

including a

29-patient

uveal

melanoma

cohort

Roginolisib

monothera

py (10, 20,

40, 80 mg

daily)

Safety,

Recommen

ded Phase

2 Dose

(RP2D)

[3][10]

OCULE-01

(NCT0671

7126)

2

Randomize

d, open-

label,

parallel-

arm

~85 adults

with

metastatic

UM with

progressio

n after ≥1

prior

therapy

1.

Roginolisib

80 mg

daily2.

Roginolisib

40 mg

daily3.

Investigato

r's Choice

Overall

Survival

(OS)

[3][12][13]

Clinical Efficacy in Uveal Melanoma (DIONE-01 Study)
Data from 29 uveal melanoma patients treated across DIONE-01 cohorts show promising

clinical activity.[3][10][14]
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Metric
Roginolisib
Treatment

Historical Control Reference

Median Overall

Survival (OS)
16.0 months 7.0 months [3][15]

Median Progression-

Free Survival (PFS)
5.0 months < 3.0 months [3][15]

Objective Response

Rate (ORR)

3% (1/29 Partial

Response)
- [14]

Disease Control Rate

(DCR)

75% (21/29 Stable

Disease + 1/29 PR)
- [14]

1-Year OS Rate 62% 34% [16]

Median OS (SD at 16

wks)
28.5 months - [5][6]

Median OS (PD at 16

wks)
10.9 months - [5][6]

Safety and Tolerability (DIONE-01 Study, 80 mg RP2D)
Roginolisib has demonstrated a favorable safety profile with long-term tolerability.[3][10][16]

Adverse Event Metric Finding Reference

Grade 3/4 Treatment-

Emergent AEs

< 7% deemed related to

Roginolisib
[3][10]

Dose-Limiting Toxicities None reported [16]

Immune-Mediated Toxicities None reported [3]

Dose

Modifications/Interruptions

Not required, unlike prior

PI3Kδ inhibitors
[3][16]

Long-term Treatment
Durations extending up to 4.5

years
[3]
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Pharmacodynamic and Biomarker Data (DIONE-01
Study)
Translational analyses confirm Roginolisib's immune-modulating mechanism of action.[3][5][6]

Biomarker Category
Change with Roginolisib
Treatment

Reference

Immune Cell Populations

↓ Regulatory T cells (Tregs)↑

CD8+ T cells / Treg ratio↑

CD8+ and NK cells

[3][5]

Circulating Factors
↓ Soluble PD-1↓ Chemokine

CCL22↑ IL-15 and IFNGR2
[5][6]

Signaling Pathways

↓ Suppression of PI3K-related

signaling↓ Downregulation of

PI3K/mTOR proteins in

patients with SD

[3][5]

Tumor Clones
↓ Decrease in circulating tumor

DNA (ctDNA)
[3]

Experimental Protocols
The clinical evaluation of Roginolisib involves several advanced laboratory techniques to

assess its pharmacodynamic effects. Below are detailed, representative protocols for these key

experiments.

Immunophenotyping of Peripheral Blood by Mass
Cytometry (CyTOF)
Mass cytometry is used to perform high-dimensional single-cell analysis of immune cell subsets

in patient blood samples, providing deep insight into the effects of Roginolisib on the immune

system.
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Caption: Standardized workflow for mass cytometry (CyTOF).

Methodology:

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood

using Ficoll-Paque density gradient centrifugation.

Barcoding: To minimize variability, samples from different time points (e.g., baseline, on-

treatment) are barcoded using palladium-based mass-tag cell barcoding or live-cell

barcoding with metal-conjugated anti-CD45 antibodies. This allows multiple samples to be

pooled, stained, and acquired simultaneously.[9]

Staining: Pooled cells are incubated with a cocktail of metal-conjugated antibodies targeting

surface markers. Following surface staining, cells are fixed and permeabilized to allow for

subsequent staining of intracellular targets like transcription factors (e.g., FoxP3 for Tregs)

and cytokines. An iridium intercalator is added to distinguish nucleated cells from debris and

dead cells.[17]

Data Acquisition: Samples are acquired on a mass cytometer (e.g., Helios, a CyTOF

system). The instrument nebulizes single cells into a plasma torch, and the abundance of

each metal tag is measured by time-of-flight mass spectrometry.[18]

Analysis: Data is normalized and de-barcoded. High-dimensional analysis algorithms (e.g., t-

SNE, UMAP, FlowSOM) are used to identify and quantify different immune cell populations

and assess changes in protein expression.[17]

Circulating Tumor DNA (ctDNA) Analysis
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Analysis of ctDNA allows for non-invasive monitoring of tumor-specific mutations (e.g.,

GNAQ/GNA11) in plasma, serving as a biomarker for tumor burden and response to therapy.[3]

Methodology:

Sample Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA

BCT) that prevent the lysis of white blood cells, which would contaminate the sample with

germline DNA.

Plasma Isolation: Plasma is separated by double centrifugation within a few hours of

collection.

ctDNA Extraction: Cell-free DNA is extracted from plasma using a dedicated kit (e.g.,

QIAamp Circulating Nucleic Acid Kit).

Detection and Quantification:

dPCR/ddPCR: For known hotspot mutations like GNAQ/GNA11 Q209L, droplet digital

PCR is a highly sensitive method for absolute quantification of mutant DNA fragments.[19]

NGS-Based Methods: For broader genomic analysis, Next-Generation Sequencing

approaches like shallow whole-genome sequencing (sWGS) can be used to detect

somatic copy number alterations (SCNAs), while targeted panel sequencing can identify a

wider range of mutations.[20][21]

Data Analysis: The variant allele frequency (VAF) or the number of mutant copies/mL of

plasma is calculated and tracked over time to assess treatment response. A decrease in

ctDNA levels suggests a positive therapeutic effect.[3]

Plasma Proteomics (Olink)
Multiplex proteomics platforms like Olink are used to measure hundreds of proteins

simultaneously in plasma, identifying signatures associated with immune response and

potential resistance mechanisms.[14]
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Caption: Workflow for Olink Proximity Extension Assay (PEA).

Methodology:

Assay Principle (Proximity Extension Assay - PEA): The Olink technology utilizes pairs of

antibodies tagged with unique DNA oligonucleotides. When the antibody pair binds to its
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target protein, the oligonucleotides are brought into close proximity, allowing them to

hybridize.[5][6]

Barcode Generation: A DNA polymerase then extends the hybridized strands, creating a

unique DNA "barcode" that is specific to that protein. The amount of DNA barcode generated

is directly proportional to the amount of target protein in the sample.[6]

Amplification and Readout: The DNA barcodes are amplified using quantitative real-time

PCR (qPCR) or prepared for readout via Next-Generation Sequencing (NGS).[22]

Data Analysis: The output is typically in Normalized Protein eXpression (NPX) units, an

arbitrary unit on a log2 scale, which allows for relative quantification and comparison of

protein levels across samples and time points.[5]

Conclusion and Future Directions
Roginolisib hemifumarate represents a promising therapeutic strategy for metastatic uveal

melanoma, a disease with a significant unmet need. Its novel allosteric mechanism of inhibiting

PI3Kδ provides a favorable safety profile and a dual anti-tumor effect by directly targeting

cancer cell pathways and robustly modulating the immune microenvironment. Early clinical

data have shown a significant improvement in overall survival compared to historical controls.

[3][8][15]

The ongoing randomized Phase 2 OCULE-01 trial will be critical in confirming these initial

findings and establishing the clinical benefit of Roginolisib against standard-of-care options. For

researchers, future work should focus on identifying predictive biomarkers of response and

exploring rational combination strategies. The detailed pharmacodynamic changes observed in

clinical trials—such as the reversal of the Treg/CD8+ T cell ratio and modulation of circulating

cytokines—provide a strong rationale for combining Roginolisib with other immunotherapies to

further enhance anti-tumor immunity.[3][5] A deeper understanding of potential resistance

mechanisms, which may involve the upregulation of parallel signaling pathways, will also be

crucial for the long-term success of this therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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